molecular formula C14H18N2OS B11098850 4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one

4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11098850
M. Wt: 262.37 g/mol
InChI Key: ZOEFQUASJRHMGM-UHFFFAOYSA-N
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Description

4-anilino-1-thia-4-azaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications in various fields. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in the ring system adds to its chemical diversity and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (such as 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene. This one-pot, three-component reaction yields the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for 4-anilino-1-thia-4-azaspiro[4.5]decan-3-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-anilino-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-anilino-1-thia-4-azaspiro[4

Mechanism of Action

The mechanism by which 4-anilino-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells by modulating apoptotic markers such as caspase-3, caspase-8, and Bax, while decreasing antiapoptotic Bcl2 levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-anilino-1-thia-4-azaspiro[4.5]decan-3-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell proliferation and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

4-anilino-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C14H18N2OS/c17-13-11-18-14(9-5-2-6-10-14)16(13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2

InChI Key

ZOEFQUASJRHMGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(C(=O)CS2)NC3=CC=CC=C3

Origin of Product

United States

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